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molecular formula C9H14O3 B8639581 Ethyl 2-acetyl-3-methylbut-2-enoate CAS No. 35044-52-1

Ethyl 2-acetyl-3-methylbut-2-enoate

Cat. No. B8639581
M. Wt: 170.21 g/mol
InChI Key: ZTLXZYVSSQOEMA-UHFFFAOYSA-N
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Patent
US04028278

Procedure details

To a solution of ethyl diacetyl-acetate maintained at 5°-10° [which can be prepared according to the method described in Helv. Chim. Acta, 35, 2280 (1952)] in 400 ml of anhydrous ether there were added 110 ml (0.33 mole) of a solution of 3 M methyl-magnesium bromide in ether. The reaction mixture was stirred for 24 hours at room temperature. After cooling, 50 ml of acetic acid anhydride were added and the whole was allowed to stand for 2 hours at room temperature, whereupon it was poured into ice-water. After separation, the organic phase was washed with a 5 % aqueous solution of NaOH, then with water, whereupon it was dried (Na2SO4) and concentrated. The subsequent distillation of the residue yielded 16.1 g (63 %) of ethyl α-isopropylidene-acetoacetate, b.p. 94°-98° /8 Torr. A pure sample was obtained by purification of the said product by chromatography on a colum (silica gel and benzene) followed by vapour phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
110 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:10](=O)[CH3:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[O:3])[CH3:2].[CH3:13][Mg]Br.C(OC(=O)C)(=O)C>CCOCC>[C:10](=[C:4]([C:1]([CH3:2])=[O:3])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:11])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)C(C)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
110 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
to stand for 2 hours at room temperature, whereupon it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic phase was washed with a 5 % aqueous solution of NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, whereupon it was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The subsequent distillation of the residue

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)=C(C(=O)OCC)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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